molecular formula C15H9N3OS B8278020 Benzo[4,5]imidazo[1,2-d][1,2,4]thiadiazol-3-yl-phenyl-methanone

Benzo[4,5]imidazo[1,2-d][1,2,4]thiadiazol-3-yl-phenyl-methanone

Cat. No.: B8278020
M. Wt: 279.3 g/mol
InChI Key: YWTNBGSRRHSFFX-UHFFFAOYSA-N
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Description

Benzo[4,5]imidazo[1,2-d][1,2,4]thiadiazol-3-yl-phenyl-methanone is a heterocyclic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a promising candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[4,5]imidazo[1,2-d][1,2,4]thiadiazol-3-yl-phenyl-methanone typically involves the condensation of ortho-phenylenediamine with benzaldehyde derivatives in the presence of an oxidizing agent such as sodium metabisulphite. The reaction is carried out in a mixture of solvents under mild conditions, resulting in the formation of the desired benzimidazole derivative . The structure of the synthesized compound is confirmed using techniques such as FTIR, NMR, and HRMS .

Industrial Production Methods

Industrial production of benzimidazole derivatives, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzo[4,5]imidazo[1,2-d][1,2,4]thiadiazol-3-yl-phenyl-methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions result in the formation of various substituted benzimidazole derivatives .

Scientific Research Applications

Benzo[4,5]imidazo[1,2-d][1,2,4]thiadiazol-3-yl-phenyl-methanone has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Benzo[4,5]imidazo[1,2-d][1,2,4]thiadiazol-3-yl-phenyl-methanone involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. For example, in cancer treatment, the compound may inhibit the proliferation of cancer cells by interfering with their DNA replication or inducing apoptosis .

Properties

Molecular Formula

C15H9N3OS

Molecular Weight

279.3 g/mol

IUPAC Name

phenyl([1,2,4]thiadiazolo[4,5-a]benzimidazol-1-yl)methanone

InChI

InChI=1S/C15H9N3OS/c19-13(10-6-2-1-3-7-10)14-17-20-15-16-11-8-4-5-9-12(11)18(14)15/h1-9H

InChI Key

YWTNBGSRRHSFFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=NSC3=NC4=CC=CC=C4N23

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-butyl-1,2,4-thiadiazolo[4,5-a]benzimidazole-3(2H)-one (6.0 g, 24.3 mmole) and benzoyl cyanide (6.36 g, 48.5 mmole) in 80 mL of dichloromethane was stirred at room temperature for 24 h. The precipitate was filtered and washed with dichloromethane. The crude product was recrystallized from acetone to give 6.48 g (96%) of 3-(oxophenylmethyl)-1,2,4-thiadiazolo[4,5-a]benzimidazole as yellow crystals: mp 190°-191° C.; 1H NMR (CDCl3) δ8.35 (d, 3H), 7.82 (d, 1H), 7.73 (t, 1H), 7.59 (t, 2H), 7.50 (t, 1H), 7.36 (t, 1H) ppm; 13C NMR (CDCl3) δ180.86, 163.69, 150.82, 146.70, 134.79, 134.34, 131.22 (2C), 129.46 (2C), 128.74, 125.82, 122.27, 119.49, 115.23 ppm; IR (KBr) ν1671 cm-1 ; HRMS calcd for C15H9N3OS: 279.0466, found: 279.0475. Anal. Calcd for C15H9N3OS: C, 64.50; H, 3.25; N, 15.04. Found: C, 63.93; H, 3.10; N, 14.53.
Name
2-butyl-1,2,4-thiadiazolo[4,5-a]benzimidazole-3(2H)-one
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
6.36 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

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